molecular formula C9H9NO2 B2428610 6-Hydroxy-2-methylisoindolin-1-one CAS No. 1344701-44-5

6-Hydroxy-2-methylisoindolin-1-one

Cat. No. B2428610
CAS RN: 1344701-44-5
M. Wt: 163.176
InChI Key: NSDPMSCJMHMIKP-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methylisoindolin-1-one is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 . It is also known by its IUPAC name, 6-hydroxy-2-methyl-1-isoindolinone .


Synthesis Analysis

While specific synthesis methods for 6-Hydroxy-2-methylisoindolin-1-one were not found in the search results, isoindoline derivatives can be synthesized using a method based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .


Molecular Structure Analysis

The InChI code for 6-Hydroxy-2-methylisoindolin-1-one is 1S/C9H9NO2/c1-10-5-6-2-3-7(11)4-8(6)9(10)12/h2-4,11H,5H2,1H3 .


Physical And Chemical Properties Analysis

6-Hydroxy-2-methylisoindolin-1-one is a solid at room temperature . . The compound should be stored in a sealed container in a dry environment .

Scientific Research Applications

Chemical Properties and Synthesis

“6-Hydroxy-2-methylisoindolin-1-one” is a compound with the CAS Number: 1344701-44-5 . It has a molecular weight of 163.18 and is characterized by an isoindoline nucleus . It appears as a white to off-white solid .

The synthesis process of isoindoline-1,3-diones heterocycles, which includes “6-Hydroxy-2-methylisoindolin-1-one”, is complex and characterized by various methods . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .

Biological Activity and Therapeutic Potential

Isoindoline-1,3-dione heterocycles, including “6-Hydroxy-2-methylisoindolin-1-one”, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . The structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Use in Herbicides

Isoindoline-1,3-dione derivatives have potential applications in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this purpose.

Use in Colorants and Dyes

These compounds have also found applications in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties.

Use in Polymer Additives

Isoindoline-1,3-dione derivatives are being explored for use as additives in polymers . They can potentially enhance the properties of the polymer, such as its durability and resistance to environmental factors.

Use in Organic Synthesis

These compounds are also used in organic synthesis . Their reactivity and the presence of multiple functional groups make them versatile building blocks in the synthesis of complex organic molecules.

Use in Photochromic Materials

Isoindoline-1,3-dione derivatives are being studied for their potential use in photochromic materials . These are materials that change color in response to light, and they have applications in various industries, including optics and electronics.

Use in Life Science Research

“6-Hydroxy-2-methylisoindolin-1-one” is used in life science research . It’s often used in chromatography and mass spectrometry, which are essential techniques in biological and chemical research .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

6-hydroxy-2-methyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-5-6-2-3-7(11)4-8(6)9(10)12/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDPMSCJMHMIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1344701-44-5
Record name 6-Hydroxy-2-methylisoindolin-1-one
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